2-(2-Chlorophenoxy)butanoyl chloride is an organic compound characterized by the molecular formula and a molecular weight of approximately 233.09 g/mol. This compound features a chlorophenoxy group, which contributes to its chemical reactivity and potential biological activity. It is primarily utilized in synthetic organic chemistry, especially in the development of pharmaceuticals and agrochemicals .
There is no current information available on the specific mechanism of action of 2-(2-Chlorophenoxy)butanoyl chloride in any biological systems.
Due to the lack of specific data, it's important to consider the general hazards associated with acyl chlorides:
Synthesis of 2-(2-Chlorophenoxy)butanoyl chloride can be achieved through several methods:
python# Example reaction2-Chlorophenol + Butyric Acid Chloride → 2-(2-Chlorophenoxy)butanoyl Chloride
2-(2-Chlorophenoxy)butanoyl chloride finds applications primarily in:
Several compounds share structural similarities with 2-(2-Chlorophenoxy)butanoyl chloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Chlorophenoxy)butanoyl chloride | Different chlorine position may affect reactivity. | |
| 2-(4-Bromo-2-chlorophenoxy)butanoyl chloride | Bromine substitution alters biological activity. | |
| 4-(Chlorophenoxy)butanoic acid | Contains a carboxylic acid group instead of acyl chloride. |
These compounds illustrate variations in halogen placement and functional groups, which can significantly influence their chemical behavior and biological activity .
2-(2-Chlorophenoxy)butanoyl chloride represents a versatile synthetic intermediate in modern organic chemistry, offering unique reactivity patterns that enable the construction of complex molecular architectures [1] [2]. This compound, with molecular formula C₁₀H₁₀Cl₂O₂ and molecular weight 233.09 g/mol, serves as a critical building block in various synthetic transformations due to its dual electrophilic centers and aromatic substitution pattern [1] [3]. The presence of both an acyl chloride functionality and a chlorine-substituted phenoxy group provides multiple sites for chemical modification, making it particularly valuable in advanced synthetic applications [4] [5].
Table 1: Physical and Chemical Properties of 2-(2-Chlorophenoxy)butanoyl chloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] [2] |
| Molecular Weight (g/mol) | 233.09 | [1] [2] |
| Chemical Abstracts Service Number | 344410-82-8 | [1] [2] |
| International Union of Pure and Applied Chemistry Name | 2-(2-chlorophenoxy)butanoyl chloride | [1] [2] |
| Density (g/cm³) | 1.3 ± 0.1 | [6] |
| Boiling Point (°C) | 290.5 ± 15.0 (at 760 mmHg) | [6] |
| Flash Point (°C) | 116.2 ± 19.4 | [6] |
| Storage Temperature (°C) | 2-8 | [1] |
| Purity (%) | 95-98 | [2] [3] |
The application of 2-(2-chlorophenoxy)butanoyl chloride in heterocyclic compound synthesis demonstrates its exceptional utility as a synthetic precursor for biologically active molecules [7] [8]. Heterocyclic compounds constitute the largest family of organic compounds and are fundamental to pharmaceutical chemistry, with many therapeutic agents containing heterocyclic frameworks [9] [10]. The electrophilic nature of the acyl chloride group enables nucleophilic attack by various nitrogen, oxygen, and sulfur-containing reagents, facilitating ring closure reactions that form diverse heterocyclic structures [4] [11].
Research has demonstrated that phenoxy-substituted acyl chlorides undergo efficient cyclization reactions with hydrazine derivatives to form pyrazole rings through a mechanism involving nucleophilic attack followed by intramolecular ring closure [7] [12]. The reaction typically proceeds under mild acidic conditions at temperatures ranging from 80 to 120°C, yielding pyrazole derivatives in 65-85% yield [7] [8]. These pyrazole compounds exhibit significant anti-inflammatory activity, making them valuable synthetic targets for pharmaceutical applications [8] [12].
The synthesis of isoxazole derivatives represents another important application of 2-(2-chlorophenoxy)butanoyl chloride in heterocyclic chemistry [7] [8]. Treatment with hydroxylamine hydrochloride under basic conditions at 60-100°C leads to the formation of isoxazole rings through a condensation mechanism followed by cyclization [7] [13]. These reactions typically achieve yields of 70-90% and produce compounds with notable antimicrobial properties [8] [14].
Indole derivative synthesis utilizing phenoxy acyl chlorides has been extensively studied, with Fischer indole synthesis conditions proving particularly effective [12] [14]. The reaction proceeds through the formation of phenylhydrazone intermediates, which undergo thermal cyclization at elevated temperatures (150-200°C) to yield indole frameworks in 75-92% yield [15] [12]. These indole derivatives demonstrate significant anticancer activity, highlighting their therapeutic potential [12] [14].
Table 4: Heterocyclic Synthesis Applications and Biological Activities
| Heterocyclic Product | Starting Material | Reaction Conditions | Yield (%) | Biological Activity | Reference |
|---|---|---|---|---|---|
| Pyrazole derivatives | Phenoxy acid derivatives | Acidic medium, 80-120°C | 65-85 | Anti-inflammatory | [7] [8] |
| Isoxazole compounds | Hydroxylamine precursors | Base catalysis, 60-100°C | 70-90 | Antimicrobial | [7] [8] |
| Indole derivatives | Phenylhydrazine compounds | Fischer indole synthesis, 150-200°C | 75-92 | Anticancer | [12] [14] |
| Quinoline analogs | Aniline derivatives | Friedländer synthesis, 100-150°C | 60-80 | Antimalarial | [15] [12] |
| Benzothiazole derivatives | Thiourea derivatives | Cyclization reaction, 120-180°C | 68-88 | Antifungal | [12] [14] |
| Pyrimidine compounds | Guanidine compounds | Condensation reaction, 90-140°C | 72-90 | Antiviral | [10] [14] |
Cross-coupling reactions utilizing 2-(2-chlorophenoxy)butanoyl chloride enable the efficient construction of biaryl ether motifs, which are prevalent structural features in natural products and pharmaceutical compounds [16] [17]. The Suzuki-Miyaura coupling reaction has emerged as a particularly powerful method for forming carbon-carbon bonds between aryl halides and organoboron reagents [17] [18]. When applied to phenoxy acyl chloride substrates, these reactions proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [18] [19].
Palladium-catalyzed cross-coupling reactions of acyl chlorides with arylboronic acids represent a significant advancement in biaryl synthesis methodology [17] [13]. These reactions typically employ palladium(0) complexes with biaryl phosphine ligands at temperatures between 80-120°C, achieving yields of 75-95% [16] [17]. The use of cesium carbonate as a base in toluene or dioxane solvent systems has proven particularly effective for these transformations [13] [20].
The mechanistic pathway for Suzuki coupling with acyl chlorides involves selective reaction at the acyl chloride functionality rather than the aryl chloride position [13] [18]. This selectivity arises from the enhanced electrophilicity of the carbonyl carbon compared to the aromatic carbon bearing the chlorine substituent [17] [19]. The reaction proceeds through formation of an aryl ketone intermediate, which can undergo further transformations to yield complex biaryl architectures [13] [21].
Nickel-catalyzed cross-coupling reactions provide an alternative approach for biaryl ether formation using phenoxy acyl chlorides [22] [23]. These reactions typically proceed at lower temperatures (60-100°C) compared to palladium systems and employ sodium tert-butoxide as the base in tetrahydrofuran solvent [22] [23]. Yields ranging from 65-85% are commonly achieved with nickel-based catalytic systems [23] [24].
Table 2: Cross-Coupling Reaction Conditions for Biaryl Ether Formation
| Catalyst System | Temperature (°C) | Base | Solvent | Typical Yield (%) | Reference |
|---|---|---|---|---|---|
| Palladium(0) with biaryl phosphine ligands | 80-120 | Cesium carbonate | Toluene/dioxane | 75-95 | [16] [17] |
| Palladium(II) acetate with triphenylphosphine | 100-140 | Potassium carbonate | Dimethylformamide | 70-90 | [13] [18] |
| Nickel(0) with phosphine ligands | 60-100 | Sodium tert-butoxide | Tetrahydrofuran | 65-85 | [22] [23] |
| Copper(I) with 1,10-phenanthroline | 110-160 | Potassium hydroxide | N-methyl-2-pyrrolidinone | 60-80 | [24] [25] |
| Palladium(0) with N-heterocyclic carbene | 70-110 | Potassium phosphate | Dimethyl sulfoxide | 80-92 | [19] [26] |
Copper-catalyzed Ullmann-type coupling reactions represent a complementary approach to palladium and nickel methodologies for biaryl ether construction [24] [25]. These reactions typically require higher temperatures (110-160°C) but offer the advantage of using more economical copper catalysts [24] [20]. The mechanism involves copper-mediated activation of the phenolic component followed by nucleophilic substitution at the aryl halide center [24] [25].
The application of 2-(2-chlorophenoxy)butanoyl chloride in polymer chemistry focuses primarily on monomer functionalization strategies that introduce reactive end groups or pendant functionalities into polymer chains [27] [28]. The high reactivity of acyl chlorides toward nucleophiles makes them ideal reagents for post-polymerization modification and chain-end functionalization reactions [27] [29]. These applications are particularly valuable in the synthesis of functional polymers with tailored properties for specific applications [30] [31].
Ring-opening polymerization termination represents a significant application of acyl chlorides in polymer synthesis [27] [29]. Living ring-opening polymerization of cyclic esters such as ε-caprolactone and L-lactide can be efficiently terminated using acyl chloride reagents to introduce specific end-group functionalities [27] [32]. The reaction proceeds through nucleophilic attack of the alkoxy chain end on the acyl chloride carbonyl, resulting in ester bond formation and polymer chain termination [27] [29].
Research has demonstrated that polycaprolactone chains can be functionalized with N-hydroxysuccinimidyl ester groups through termination with appropriate acyl chloride derivatives [27] [29]. These reactions proceed at mild temperatures (25-60°C) and achieve yields of 85-95%, producing polymers with molecular weights ranging from 15-50 kDa [27] [29]. The resulting functionalized polymers exhibit enhanced reactivity toward amine-containing compounds, making them valuable for bioconjugation applications [27] [31].
Polylactide functionalization using acyl chloride termination agents has been extensively studied for biomedical applications [27] [32]. The reaction typically requires elevated temperatures (70-120°C) due to the reduced nucleophilicity of the tertiary alkoxy chain ends compared to primary alcohols [32] [27]. Despite the harsher conditions, yields of 70-90% are commonly achieved, with the resulting polymers exhibiting molecular weights of 100-400 kDa [32] [27].
Table 3: Polymer Functionalization Applications Using Acyl Chloride Compounds
| Polymer Type | Functionalization Method | Reaction Temperature (°C) | Yield (%) | Molecular Weight (kDa) | Reference |
|---|---|---|---|---|---|
| Polycaprolactone | Ring-opening polymerization termination | 25-60 | 85-95 | 15-50 | [27] [29] |
| Polylactide | Ring-opening polymerization termination | 70-120 | 70-90 | 100-400 | [27] [32] |
| Polyethylene phosphonate | Chain-end modification | 20-40 | 80-92 | 10-30 | [27] [31] |
| Polyethylene phosphate | Chain-end modification | 20-40 | 75-88 | 8-25 | [27] [31] |
| Polyamide membranes | Interfacial polymerization | 25-45 | 90-98 | 5-15 | [30] [33] |
| Activated carbon composites | Surface grafting via acyl chloride | 80-150 | 65-85 | Surface modification | [28] [34] |
Interfacial polymerization applications utilizing acyl chlorides have found significant commercial importance in membrane synthesis [30] [33]. The reaction between diamine monomers and acyl chlorides at the interface between aqueous and organic phases results in the formation of polyamide membranes with controlled thickness and permeability properties [30] [33]. These reactions proceed rapidly at ambient temperatures (25-45°C) and achieve near-quantitative conversions (90-98%) [33] [30].
Surface functionalization of activated carbon materials using acyl chloride chemistry represents an emerging application in environmental remediation [28] [34]. The reaction involves initial surface oxidation to introduce hydroxyl groups, followed by acyl chloride treatment to form ester linkages with organic polymer chains [28] [34]. These modifications are typically performed at elevated temperatures (80-150°C) and achieve functionalization yields of 65-85% [28] [34].